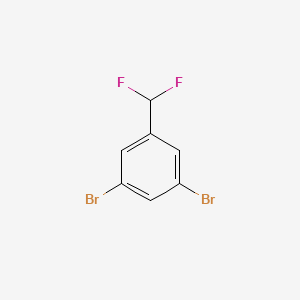
1,3-Dibromo-5-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Dibromo-5-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H4Br2F2 . It is a type of organic fluorine compound .
Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-5-(difluoromethyl)benzene” consists of a benzene ring with two bromine atoms and a difluoromethyl group attached to it .Physical And Chemical Properties Analysis
“1,3-Dibromo-5-(difluoromethyl)benzene” has a molecular weight of 285.911 Da . It has a density of 2.0±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a flash point of 74.8±25.9 °C .Applications De Recherche Scientifique
Synthesis of Valuable Precursors
Dibromobenzene derivatives, including those structurally similar to 1,3-Dibromo-5-(difluoromethyl)benzene, are crucial precursors in organic synthesis. They facilitate the synthesis of complex molecules through reactions based on the intermediate formation of benzynes, a highly reactive form of benzene. This process is instrumental in constructing diverse organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Diemer, Leroux, & Colobert, 2011).
Crystal Packing and Interactions
Studies on benzene and naphthalene derivatives, including 1,3-dibromo-5-(dibromomethyl)benzene, reveal the significance of Br...Br contacts and C-H...Br hydrogen bonds in their crystal packing. These interactions are crucial for understanding the solid-state properties of such compounds, which can influence their applications in material science, especially in designing new crystalline materials with specific properties (Kuś, Jones, Kusz, & Książek, 2023).
Polymorph Packing Interactions
The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives showcases the importance of molecular packing interactions, such as C–Br...π(arene), in determining the physical properties of materials. These findings highlight the potential of dibromo-difluoromethyl benzene derivatives in developing new materials with tailored electronic or optical properties, leveraging specific intermolecular interactions (Manfroni, Prescimone, Constable, & Housecroft, 2021).
Applications in Catalysis
The synthesis and application of N-heterocyclic dicarbene iridium(III) pincer complexes featuring mixed ligands underscore the utility of dibromobenzene derivatives in catalysis. These complexes, derived from reactions involving dibromobenzene precursors, are explored for their efficiency in catalytic processes, such as the transfer dehydrogenation of cyclooctane, highlighting the role of these compounds in developing new catalytic systems (Zuo & Braunstein, 2012).
Enhancing Synthesis Protocols
The development of microwave-assisted protocols for the synthesis of 1,4-bis(difluoromethyl)benzene from related dibromomethyl compounds demonstrates the continuous improvement in synthetic methodologies. Such advancements allow for more efficient, high-yield production of difluoromethylated benzene derivatives, which are valuable in various chemical synthesis applications (Pan, Wang, & Xiao, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dibromo-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFLXHGNEOJUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(difluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)
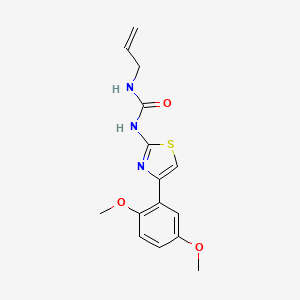
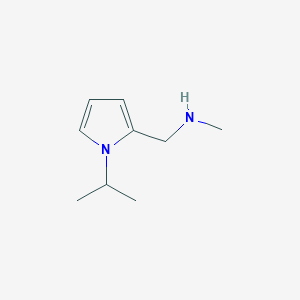
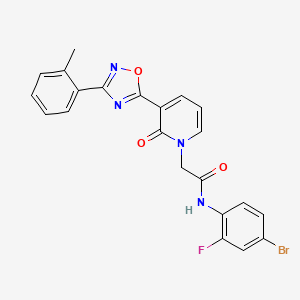
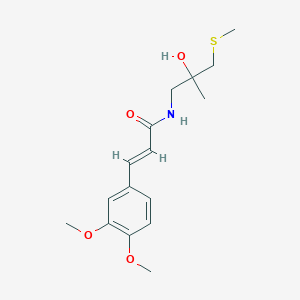
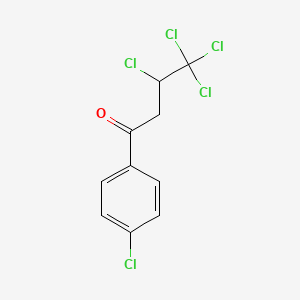
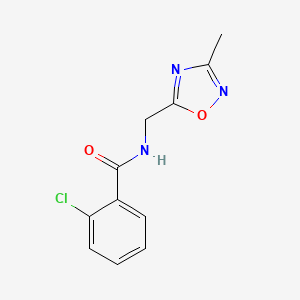
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442513.png)
![1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2442514.png)

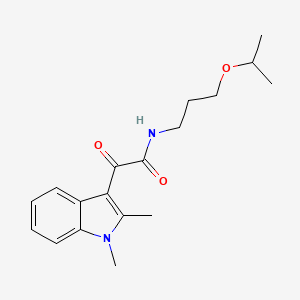
![2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442522.png)
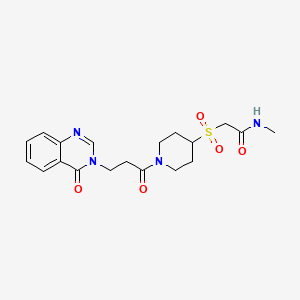
![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)